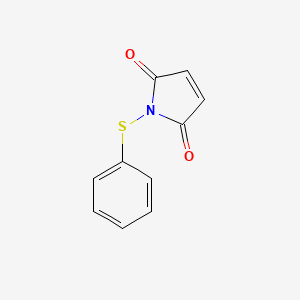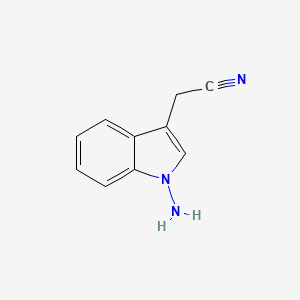
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further substituted with a benzylthiazol moiety. The unique structure of this compound makes it a valuable intermediate in various synthetic processes and research applications.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the Boc protecting group. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 2-benzylthiazole under appropriate conditions to yield the final product.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the thiazole ring or other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the piperidine ring can interact with various biological targets, influencing pathways related to neurotransmission, enzyme activity, and receptor binding .
Vergleich Mit ähnlichen Verbindungen
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate can be compared to other Boc-protected piperidine derivatives, such as:
1-t-Butyloxycarbonyl-4-(2-benzoyl-thiazol-5-yl)piperidine: Similar structure but with a benzoyl group instead of a benzyl group.
N-Boc-4-piperidinemethanol: A simpler Boc-protected piperidine derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H26N2O2S |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O2S/c1-20(2,3)24-19(23)22-11-9-16(10-12-22)17-14-21-18(25-17)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
InChI-Schlüssel |
KBJCOKHEPYMZFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzyloxy)-7-[ethoxy(hydroxy)acetyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B8489522.png)

![N-2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine](/img/structure/B8489540.png)




![N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide](/img/structure/B8489565.png)
![5-Hydroxybenzo[d]oxazole-4-carbaldehyde](/img/structure/B8489586.png)



